molecular formula C30H38N6O6 B120511 Z-Leu-Arg-7-Amino-4-Methylcoumarin

Z-Leu-Arg-7-Amino-4-Methylcoumarin

Cat. No.: B120511
M. Wt: 578.7 g/mol
InChI Key: XDHCDHWCFOQOCP-ZEQRLZLVSA-N
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Description

Z-Leu-Arg-7-Amino-4-Methylcoumarin (Z-L-R-AMC) is a fluorogenic substrate widely used in protease activity assays. Its structure consists of a tripeptide chain (Z-Leu-Arg) conjugated to 7-amino-4-methylcoumarin (AMC), a fluorescent reporter group. Upon enzymatic cleavage by proteases such as cathepsin L, the AMC moiety is released, emitting fluorescence at 460 nm when excited at 380 nm. This property makes Z-L-R-AMC a critical tool for studying enzyme kinetics and inhibitor selectivity, particularly in parasitic and human proteases like Toxoplasma gondii cathepsin L (TgCPL) and human cathepsin L (HsCPL) .

Z-L-R-AMC has been instrumental in identifying inhibitors with differential selectivity. For example, a study demonstrated that a lead inhibitor exhibited 46-fold greater potency against HsCPL compared to TgCPL when tested using Z-L-R-AMC as the substrate . The substrate’s utility lies in its ability to provide real-time, quantitative data on protease activity, enabling high-throughput screening of therapeutic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Leu-Arg-AMC involves the coupling of N-carbobenzyloxy-leucine (Z-Leu) and arginine (Arg) with 7-amino-4-methylcoumarin (AMC). The reaction typically employs peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions to form the amide bond .

Industrial Production Methods: Industrial production of Z-Leu-Arg-AMC follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified using chromatographic techniques and characterized by high-performance liquid chromatography (HPLC) and mass spectrometry .

Chemical Reactions Analysis

Hydrolysis Reactions

Z-LR-AMC undergoes enzymatic hydrolysis mediated by cysteine proteases, particularly cathepsins L, S, and V . The reaction involves cleavage of the peptide bond between leucine (Leu) and arginine (Arg), releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety.

General reaction mechanism :

Z Leu Arg AMCCathepsinZ Leu Arg+AMC fluorescent \text{Z Leu Arg AMC}\xrightarrow{\text{Cathepsin}}\text{Z Leu Arg}+\text{AMC fluorescent }

  • Fluorescence activation : The AMC group is non-fluorescent when bound to the peptide due to intramolecular quenching. Hydrolysis releases free AMC, which emits fluorescence at 460 nm (excitation at 380 nm ), enabling real-time quantification of enzyme activity .

Key parameters influencing hydrolysis:

ParameterOptimal ConditionImpact on Reaction Efficiency
pH 5.5–6.5 (cathepsin-dependent)Acidic pH enhances cathepsin activity
Temperature 37°CHigher temperatures increase reaction rate
Enzyme Concentration 10–100 nMLinear correlation with fluorescence signal
Substrate Concentration 10–50 μMFollows Michaelis-Menten kinetics

Stability considerations:

  • Storage : Stable for 12 months at -20°C to -70°C in the dark .

  • Freeze-thaw cycles : Limited to ≤3 cycles to prevent peptide degradation .

Enzymatic Specificity and Inhibitor Studies

Z-LR-AMC exhibits high specificity for cathepsins L, S, and V , with negligible cross-reactivity against other proteases like trypsin or chymotrypsin.

Inhibitor screening data:

InhibitorIC₅₀ (nM)Mechanism of Action
E-642.1Irreversible cysteine protease inhibitor
Leupeptin15.8Competitive inhibitor
CA-074>1,000Selective for cathepsin B

These findings are critical for designing assays to differentiate between protease isoforms .

Comparative Analysis with Analogous Substrates

SubstrateTarget EnzymeFluorescence Signal (ΔFU/min)
Z-LR-AMCCathepsin L1,200 ± 150
Z-FR-AMCCathepsin B800 ± 90
Ac-LR-AMCCathepsin S950 ± 110

Z-LR-AMC demonstrates superior sensitivity for cathepsin L compared to other substrates .

Troubleshooting Common Reaction Issues

IssueCauseSolution
Low fluorescence signalEnzyme inactivationFreshly prepare DTT-containing buffers
High background noiseSubstrate auto-hydrolysisUse aliquots stored at -70°C
Non-linear kineticsSubstrate depletionReduce enzyme concentration

Scientific Research Applications

Chemistry: In chemistry, Z-Leu-Arg-AMC is used as a substrate in fluorometric assays to study enzyme kinetics and inhibitor screening. Its fluorescence properties allow for sensitive detection of protease activity .

Biology: In biological research, Z-Leu-Arg-AMC is employed to investigate the activity of proteases in various biological samples, including cell lysates and tissue extracts. It is also used to study the role of proteases in disease processes .

Medicine: In medical research, Z-Leu-Arg-AMC is used to screen for potential protease inhibitors that could serve as therapeutic agents. It is particularly relevant in the study of diseases such as cancer and parasitic infections .

Industry: In the pharmaceutical industry, Z-Leu-Arg-AMC is used in high-throughput screening assays to identify new drug candidates targeting proteases. Its use in these assays helps streamline the drug discovery process .

Mechanism of Action

Mechanism: Z-Leu-Arg-AMC exerts its effects through the hydrolysis of the amide bond by proteases. The cleavage releases the fluorescent AMC moiety, which can be quantitatively measured .

Molecular Targets and Pathways: The primary molecular targets of Z-Leu-Arg-AMC are proteases such as cathepsins and kallikreins. These enzymes play crucial roles in various biological pathways, including protein degradation, immune response, and cell signaling .

Comparison with Similar Compounds

Structural Analogues and Enzyme Specificity

Z-L-R-AMC belongs to a family of peptide-AMC conjugates tailored for protease specificity. Key analogues include:

Compound Name Peptide Sequence Target Enzyme(s) Key Applications Selectivity Insights
Z-Leu-Arg-7-Amino-4-Methylcoumarin Z-Leu-Arg Cathepsin L TgCPL/HsCPL inhibition assays Used to identify HsCPL-selective inhibitors (46-fold selectivity)
Z-Gly-Gly-Arg-7-Amino-4-Methylcoumarin Z-Gly-Gly-Arg Trypsin-like proteases Broad-spectrum protease assays Gly-Gly backbone reduces steric hindrance, enhancing cleavage by serine proteases
Z-Phe-Arg-7-Amino-4-Methylcoumarin Z-Phe-Arg Cathepsin B/K Cancer and osteoporosis research Preferential cleavage by cathepsin B over L

Key Findings:

  • Peptide Backbone Influence : The Leu-Arg sequence in Z-L-R-AMC confers specificity for cathepsin L, while Gly-Gly-Arg (Z-G-G-R-AMC) broadens compatibility with serine proteases like trypsin . Substitutions in the peptide chain (e.g., Phe-Arg in Z-F-R-AMC) shift specificity to cathepsin B/K .
  • Selectivity in Inhibitor Screening : Z-L-R-AMC’s application in TgCPL/HsCPL assays revealed that inhibitors targeting the S2/S3 substrate-binding pockets exhibit species-dependent selectivity, highlighting its role in drug development .

Limitations and Challenges

  • Enzyme Cross-Reactivity: Z-L-R-AMC may exhibit minor cleavage by non-target proteases (e.g., cathepsin V), necessitating complementary assays for validation.
  • Synthetic Complexity : SPPS-based synthesis of tripeptide-AMC conjugates requires specialized expertise, whereas simpler coumarin derivatives (e.g., hydrazones) are more accessible .

Biological Activity

Z-Leu-Arg-7-Amino-4-Methylcoumarin (Z-Leu-Arg-AMC) is a fluorogenic substrate widely utilized in biochemical research, particularly for assaying protease activity. This compound is a derivative of leucine and arginine linked to 7-amino-4-methylcoumarin (AMC), which fluoresces upon cleavage by proteases. Its applications span various fields, including biochemistry, biology, and medicine, where it plays a crucial role in understanding enzyme kinetics and disease mechanisms.

Overview of Biological Activity

Z-Leu-Arg-AMC primarily targets proteases such as cathepsins (L, S, and V) and human tissue kallikrein. Upon hydrolysis by these enzymes, it releases the fluorescent AMC moiety, making it an effective tool for measuring protease activity in various biological samples, including cell lysates and tissue extracts .

  • Target Enzymes : Z-Leu-Arg-AMC acts as a substrate for specific proteases.
  • Fluorescence Generation : The cleavage of the amide bond between the peptide and AMC results in the release of AMC, which exhibits strong fluorescence. This property is harnessed in fluorometric assays to measure enzyme activity.
  • Environmental Influence : Factors such as pH and temperature can significantly affect the stability and activity of both the substrate and the target enzymes .

Antitubercular Activity

A study evaluated the antitubercular activity of coumarin derivatives, including those related to AMC. The compound 7-amino-4-methylcoumarin (NA5) demonstrated significant activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 1 mg/L. This suggests that derivatives like Z-Leu-Arg-AMC could have potential therapeutic applications against tuberculosis when used alone or in combination with established drugs .

Enzyme Activity Measurement

Z-Leu-Arg-AMC has been effectively utilized in fluorescence assays to measure cathepsin B activity. The increase in fluorescence intensity correlates with enzyme activity, allowing for quantitative analysis. This method has proven useful for screening inhibitors of cathepsin B, providing insights into potential therapeutic strategies for diseases where this enzyme plays a role .

Data Tables

Study Focus Findings Reference
Antitubercular ActivityMIC of NA5 against M. tuberculosis: 1 mg/L
Cathepsin B ActivityFluorescence assay using Z-Leu-Arg-AMC; correlated fluorescence increase
Protease InhibitionScreening potential inhibitors using Z-Leu-Arg-AMC

Case Studies

  • Protease Activity in Cancer Research : Z-Leu-Arg-AMC has been employed to study the role of cathepsins in cancer progression. Elevated levels of cathepsins have been associated with tumor invasion and metastasis, making Z-Leu-Arg-AMC a valuable tool for investigating these processes.
  • Malaria Research : The compound's interaction with falcipains (proteases from Plasmodium falciparum) highlights its relevance in malaria research. Understanding how these proteases function can aid in developing new antimalarial therapies.

Q & A

Basic Research Questions

Q. What is the role of Z-Leu-Arg-7-Amino-4-Methylcoumarin in enzyme activity assays?

this compound (Z-L-R-AMC) is a fluorogenic substrate used to monitor protease activity, such as cathepsin L (CPL) in Toxoplasma gondii (TgCPL) and human CPL (HsCPL). Upon enzymatic cleavage, the 7-amino-4-methylcoumarin (AMC) group is released, emitting fluorescence at 460 nm (excitation: 380 nm). This allows real-time quantification of enzyme kinetics. Researchers typically use it in buffer systems (pH 6.0–7.4) with optimized ionic strength and reducing agents (e.g., DTT) to maintain enzyme stability .

Example Protocol :

  • Prepare reaction buffer (50 mM sodium acetate, 1 mM EDTA, 2 mM DTT, pH 5.5).
  • Add 10 µM Z-L-R-AMC to the enzyme solution.
  • Monitor fluorescence every 30 seconds for 30 minutes using a plate reader.

Q. How do I validate the specificity of Z-L-R-AMC for a target protease?

Specificity is validated through competitive inhibition assays and comparative studies with related proteases. For example, in studies of TgCPL, parallel assays with HsCPL are conducted to assess cross-reactivity. A 46-fold higher potency against HsCPL compared to TgCPL was reported, highlighting substrate selectivity challenges . Controls should include:

  • Blank (substrate without enzyme).
  • Positive control (known inhibitor, e.g., E-64 for cysteine proteases).
  • Negative control (unrelated protease).

Advanced Research Questions

Q. How can I optimize Z-L-R-AMC-based assays to improve selectivity between homologous proteases?

Q. How should I resolve discrepancies in IC₅₀ values across studies using Z-L-R-AMC?

Discrepancies arise from variations in enzyme purity, substrate concentration, or detection methods. To address this:

  • Standardize enzyme sources : Use recombinant enzymes with verified activity (e.g., ≥95% purity by SDS-PAGE).
  • Validate fluorescence parameters : Calibrate instruments using free AMC (e.g., 10 µM AMC in assay buffer).
  • Control for quenching effects : Test matrix components (e.g., cell lysates) for autofluorescence or interference .

Troubleshooting Table : Common Experimental Issues

IssueSolutionEvidence
Low fluorescence signalIncrease substrate concentration (≤20 µM)
High background noisePre-filter buffers (0.22 µm)

Q. Can Z-L-R-AMC be integrated with other analytical techniques for mechanistic studies?

Yes. Coupling fluorescence assays with HPLC or mass spectrometry (MS) allows mechanistic insights:

  • HPLC : Quantify AMC release and detect secondary hydrolysis products .
  • MS : Identify cleavage sites by analyzing peptide fragments after enzymatic digestion.
  • Fluorescence microscopy : Localize protease activity in live cells using Z-L-R-AMC .

Example Workflow :

  • Perform kinetic assay with Z-L-R-AMC.
  • Stop reaction with 1% TFA.
  • Analyze via HPLC (C18 column, acetonitrile/water gradient) .

Q. Methodological Best Practices

  • Compound Handling : Store Z-L-R-AMC at -20°C in desiccated conditions to prevent hydrolysis .
  • Data Reporting : Follow IUPAC guidelines for enzyme kinetics (e.g., report kcat/KMk_{cat}/K_M values) .
  • Ethical Compliance : Use only for research purposes; not validated for diagnostic/therapeutic use .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H38N6O6/c1-18(2)14-24(36-30(40)41-17-20-8-5-4-6-9-20)28(39)35-23(10-7-13-33-29(31)32)27(38)34-21-11-12-22-19(3)15-26(37)42-25(22)16-21/h4-6,8-9,11-12,15-16,18,23-24H,7,10,13-14,17H2,1-3H3,(H,34,38)(H,35,39)(H,36,40)(H4,31,32,33)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHCDHWCFOQOCP-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H38N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Z-Leu-Arg-7-Amino-4-Methylcoumarin
Z-Leu-Arg-7-Amino-4-Methylcoumarin
Z-Leu-Arg-7-Amino-4-Methylcoumarin
Z-Leu-Arg-7-Amino-4-Methylcoumarin
Z-Leu-Arg-7-Amino-4-Methylcoumarin
Z-Leu-Arg-7-Amino-4-Methylcoumarin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.